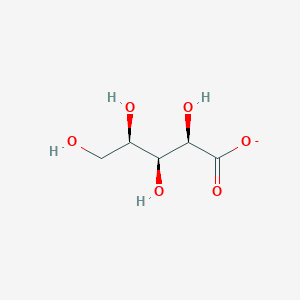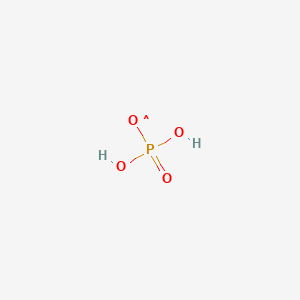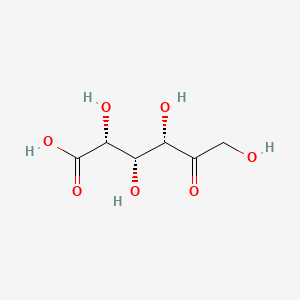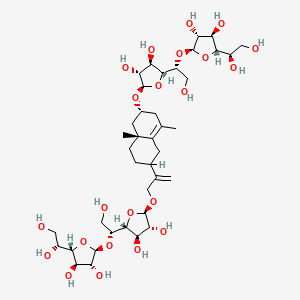
N-ethyl arachidonoyl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl arachidonoyl amine is a fatty amide.
Aplicaciones Científicas De Investigación
Neuroprotection and Traumatic Brain Injury
N-ethyl arachidonoyl amine has shown promise in neuroprotective applications, particularly in the context of traumatic brain injury (TBI). Research indicates that it may reduce apoptosis and improve outcomes after TBI, suggesting mechanisms through indirect signaling via cannabinoid receptor 2 (CB2) and other pathways (Cohen-Yeshurun et al., 2011). Additionally, it has been implicated in promoting neurogenesis post-TBI, highlighting its potential to support brain recovery and rehabilitation (Cohen-Yeshurun et al., 2013).
Pain Management
In the domain of pain management, N-ethyl arachidonoyl amine's antinociceptive properties have been explored. It has been found to exhibit pain-relieving effects, presenting a novel approach for treating chronic pain without engaging classical cannabinoid receptors directly (Hanuš et al., 2014).
Vascular Health
Research into the vascular applications of N-ethyl arachidonoyl amine has uncovered its vasodilatory and pro-angiogenic properties. It has been shown to induce vasodilation and support endothelial cell functions, contributing to vascular health and possibly offering benefits in cardiovascular disease management (Zhang et al., 2010).
Metabolic and Enzymatic Studies
Metabolic and enzymatic studies have provided insights into the synthesis, degradation, and functional roles of N-ethyl arachidonoyl amine within the body. These studies contribute to understanding its physiological roles and potential as a target for therapeutic intervention (Battista et al., 2019).
Propiedades
Fórmula molecular |
C22H37NO |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z)-N-ethylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3,(H,23,24)/b9-8-,12-11-,15-14-,18-17- |
Clave InChI |
DCUXLBLUWUQKFU-GKFVBPDJSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)




![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)







![1-[(Z)-[(1E)-1-(carbamimidoylhydrazono)cyclopenta[b]naphthalen-3-ylidene]amino]guanidine](/img/structure/B1235731.png)